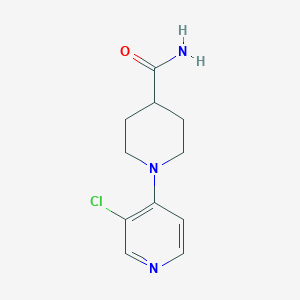

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide

Overview

Description

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7. It is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves the creation of sulfonamide and amide derivatives via amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis

The molecular structure of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a 3-chloropyridin-4-yl group and a carboxamide group.Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been found to exhibit a wide range of physiological activities . These compounds have been used in the synthesis of various drugs, particularly those used for the relief of pain and inflammation .Scientific Research Applications

- Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines as potential drug candidates . The 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide scaffold could serve as a starting point for designing novel drugs targeting specific receptors or enzymes.

- Some piperidine-based compounds exhibit promising anticancer properties. Researchers have investigated their effects on various cancer cell lines, including ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1 kinase) inhibitors . The 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide structure might be relevant in this context.

Medicinal Chemistry and Drug Design

Oncology Research

Mechanism of Action

Target of Action

The primary target of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide, also known as Piperidine-4-Carboxamides, interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction results in the prevention of DNA replication, leading to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and replication .

Pharmacokinetics

After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The inhibition of DNA gyrase by 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide leads to the prevention of DNA replication, resulting in the death of the bacterial cell . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as Mycobacterium abscessus .

Safety and Hazards

Future Directions

The future directions for research on 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide and similar compounds could involve further exploration of their physiological activities and potential therapeutic applications . For instance, these compounds could be further developed towards clinical use as broad-spectrum antivirals .

properties

IUPAC Name |

1-(3-chloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBWGKTSZOHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)

![N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2740314.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)